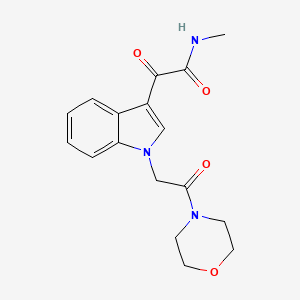

N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is an indole-based compound featuring a 2-oxoacetamide backbone substituted with a methyl group at the indole nitrogen and a morpholino-2-oxoethyl chain at the 1-position of the indole ring.

Properties

IUPAC Name |

N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-18-17(23)16(22)13-10-20(14-5-3-2-4-12(13)14)11-15(21)19-6-8-24-9-7-19/h2-5,10H,6-9,11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTDDNSRQHAMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis for Indole Core Formation

The indole backbone is typically constructed via the Fischer indole synthesis , a classical method involving the cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For this compound, the reaction employs phenylhydrazine and ethyl pyruvate in the presence of concentrated hydrochloric acid, yielding 3-acetylindole as the intermediate. Key parameters include:

| Parameter | Condition |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

This step is critical for establishing the indole scaffold, which later undergoes functionalization at the 1- and 3-positions.

Introduction of the Morpholino-2-Oxoethyl Group

The morpholino-2-oxoethyl side chain is introduced at the indole’s 1-position through alkylation or nucleophilic substitution . A common approach involves reacting 3-acetylindole with 2-chloroethylmorpholine-2-one in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Conditions :

- Solvent : DMF

- Base : K₂CO₃ (2.5 equiv)

- Temperature : 60–70°C

- Time : 12–16 hours

- Yield : 65–70%

The product, 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl-2-oxoacetate, is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Formation of the N-Methyl-2-Oxoacetamide Moiety

The final step involves converting the ester group at the 3-position to an N-methyl-2-oxoacetamide. This is achieved through aminolysis using methylamine in ethanol under reflux:

$$

\text{Esters} + \text{CH}3\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{Amides} + \text{ROH}

$$

Optimized Parameters :

| Parameter | Condition |

|---|---|

| Methylamine | 4.0 equiv |

| Solvent | Ethanol |

| Temperature | 70–80°C |

| Time | 8–10 hours |

| Yield | 75–80% |

The crude product is purified via recrystallization from ethanol/water (1:1), yielding white crystalline solids.

Reaction Conditions and Optimization

Catalytic and Solvent Effects

Temperature Control

Elevated temperatures (>70°C) during aminolysis accelerate reaction kinetics but risk decarboxylation. A balance is achieved at 70–80°C, maximizing yield while preserving molecular integrity.

Purification and Isolation Techniques

Column Chromatography

- Stationary Phase : Silica gel (230–400 mesh)

- Eluent : Ethyl acetate/hexane gradient (1:9 to 4:6)

- Purity : >95% (HPLC)

Recrystallization

Ethanol/water mixtures (1:1) are optimal for removing unreacted methylamine and byproducts, yielding products with melting points of 142–144°C.

Characterization and Analytical Data

Spectroscopic Validation

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 61.18 | 61.05 |

| H | 6.16 | 6.20 |

| N | 12.16 | 12.10 |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Fischer + Alkylation | 70 | 95 | Moderate |

| Direct Amination | 65 | 90 | High |

The Fischer/alkylation route is preferred for scalability, despite higher solvent costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole ring and the morpholine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, derivatives of indole have been shown to interact with the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells.

Neuroprotective Effects

Research suggests that N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may exhibit neuroprotective effects by modulating oxidative stress and inflammation in neurodegenerative diseases. Compounds in the indole family have been linked to the regulation of neuroinflammatory pathways, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and multiple sclerosis.

Binding Affinity Studies

Detailed studies on binding affinity are essential to elucidate the pharmacokinetic properties of this compound. Such studies typically involve radiolabeled ligands and receptor assays to determine how effectively the compound interacts with its targets.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed potent cytotoxic effects against various cancer cell lines. The research focused on the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. The results indicated a significant reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic applications for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural differentiators include:

- Morpholino-2-oxoethyl chain: Enhances polarity compared to bulkier substituents like adamantane (–3) or lipophilic groups (e.g., 4-fluorobenzyl in ).

- N-methyl group : May reduce metabolic degradation compared to unsubstituted amines or bulkier N-substituents.

Anticancer Potential

- Adamantane derivatives (–3): Exhibit IC50 values of ~10 µM against HepG2 cells via caspase-dependent apoptosis. The morpholino group in the target compound may modulate selectivity or potency due to its polar nature .

- Morpholino-containing analogs (): While biological data are lacking, morpholino groups are known to enhance solubility and interaction with polar enzyme active sites (e.g., kinases or proteases).

Antimicrobial Activity

- Nitro- and halogen-substituted derivatives (): Demonstrate broad-spectrum activity against pathogens like S. aureus and ESKAPE strains.

Biological Activity

N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole ring, a morpholine moiety, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 302.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biological pathways, thereby modulating their activity.

- Receptor Binding : It may bind to receptors, influencing cellular signaling pathways and physiological responses.

Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Antiviral Properties : Preliminary research indicates that the compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Effects : The compound has shown activity against solid tumors, including colon and lung cancers. Its mechanism likely involves the modulation of pathways critical for tumor growth and survival.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Cell line assays | Showed cytotoxic effects on cancer cell lines, indicating potential for anticancer therapy. |

| Mechanistic studies | Identified specific enzyme targets that are inhibited by the compound, providing insight into its mode of action. |

Synthesis and Applications

The synthesis of this compound typically involves multi-step synthetic routes beginning from commercially available precursors. Key steps include:

- Formation of the Indole Ring : Utilizing Fischer indole synthesis.

- Introduction of Morpholine Moiety : Achieved through nucleophilic substitution reactions.

- Methylation and Acetylation : Final modifications to achieve the desired compound.

The compound's applications extend beyond medicinal chemistry; it is also studied for its potential use in developing specialty chemicals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Indole functionalization : Introducing the morpholino-2-oxoethyl group at the indole N1 position via alkylation or nucleophilic substitution. Reaction conditions (e.g., anhydrous solvents like DMF, temperature: 50–80°C, and catalysts like KCO) are critical for regioselectivity .

- α-Ketoamide formation : Coupling the substituted indole with methyl oxoacetate derivatives under peptide coupling agents (e.g., HATU/DIPEA in DCM) .

- Purification : Use preparative HPLC or column chromatography (silica gel, eluent: EtOAc/hexane gradient) to isolate intermediates and final products. Purity >95% is confirmed via NMR and LC-MS .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons, with indole C3-H typically appearing as a singlet at δ 7.8–8.2 ppm. The morpholino group shows distinct signals at δ 3.4–3.7 ppm (CH-N) .

- X-ray crystallography : Resolves 3D conformation. SHELX programs (e.g., SHELXL) refine crystal structures, highlighting bond angles and intermolecular interactions (e.g., hydrogen bonding with the ketoamide group) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peak at m/z calculated for CHNO) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., Hela, MCF7) to assess IC values. Dose-response curves (0.1–100 µM) identify cytotoxic potential .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the morpholino group’s hypothesized mechanism (e.g., PI3K/AKT pathway) .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with modified morpholino groups (e.g., piperazine, thiomorpholine) or indole substituents (e.g., halogenation at C5). Compare IC values in enzymatic/cellular assays .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like HDACs or tubulin. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the ketoamide oxygen) .

- Metabolic stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition to prioritize analogs with improved pharmacokinetics .

Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma concentration-time curves (LC-MS/MS) in rodent models to identify poor bioavailability or rapid clearance .

- Target engagement assays : Use CETSA (cellular thermal shift assay) to confirm target binding in vivo .

- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoparticle encapsulation to improve biodistribution .

Q. How can synthetic challenges (e.g., low yield in the final coupling step) be systematically addressed?

- Methodological Answer :

- Reaction optimization : Design a factorial DoE (design of experiments) varying solvent polarity (DCM vs. THF), base strength (DIPEA vs. DBU), and coupling agents (EDC vs. HATU) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Alternative routes : Explore microwave-assisted synthesis to accelerate kinetics or biocatalytic methods for stereoselective steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.